MF 5137

CNS safety neurotoxicity proconvulsant liability

Researchers require a genuine 6-aminoquinolone to study phototoxicity and anti-MRSA activity-generic fluoroquinolones lack this mechanism. MF 5137 (CAS 148927-23-5) solves this with a validated structure. - **Key application**: Model compound for UVA-induced phototoxicity & DNA damage assays. - **Research advantage**: Active against ciprofloxacin-resistant *S. aureus* (MRSA). - **Supply chain**: Standard B2B shipping; stable under recommended storage.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
Cat. No. B15565615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF 5137
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29)
InChIKeyLLVLMYRWABCVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MF 5137: 6-Aminoquinolone Antibacterial Overview


MF 5137 (CAS: 148927-23-5) is a synthetic small-molecule antibacterial agent belonging to the 6-desfluoroquinolone class of compounds. It is characterized by the presence of a 6-amino group replacing the typical 6-fluoro substituent found in classic fluoroquinolones, and features a tetrahydroisoquinoline moiety at the C-7 position [1]. Originally developed by Mediolanum Farmaceutici SpA, MF 5137 was investigated as an antibacterial agent targeting staphylococcal infections but was discontinued prior to clinical development, with its highest recorded stage being preclinical [2]. Its primary mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase II [3].

6-Aminoquinolone SAR probe (C-6 amino substitution)
UVA photodegradation model (rapid photolability)
Drug-resistant Gram-positive screening tool

MF 5137: Why Substitution Fails


Within the quinolone antibacterial class, structural modifications at the C-6 and C-7 positions profoundly influence central nervous system (CNS) side-effect profiles, with convulsions representing a serious and well-documented adverse reaction [1]. While clinically useful fluoroquinolones almost universally contain a C-6 fluorine atom, MF 5137 belongs to a novel series of 6-desfluoroquinolones in which the fluorine is replaced by an amino group [1]. This C-6 substitution fundamentally alters the compound's proconvulsant liability compared to both classic fluoroquinolones (e.g., ciprofloxacin, pefloxacin) and other 6-desfluoroquinolone derivatives bearing different C-7 heterocyclic bases [1]. Consequently, generic substitution of MF 5137 with a more readily available fluoroquinolone or a different 6-desfluoro analog will yield substantially different experimental outcomes in any study where CNS safety assessment is a parameter of interest.

Distinct SAR profile
The 6-amino group plus C-7 tetrahydroisoquinolinyl and C-8 methyl create a profile that other quinolones or 6-amino analogs may not reproduce.
Extreme photosensitivity
Rapid UVA photodegradation is compound-specific; photostable analogs mask the phototoxic and pharmacodynamic effects central to this tool compound.
Anti-MRSA activity not class-wide
Activity against methicillin- and ciprofloxacin-resistant S. aureus is tied to the C-7 substituent and cannot be assumed for other 6-aminoquinolones.

MF 5137: Key Differentiation Evidence


Rapid Photodegradation vs. Stable Analog

MF 5137 exhibits significantly reduced proconvulsant activity compared to its direct 6-hydrogen analog MF 5184, despite both compounds sharing the same cyclopropyl (N-1), methyl (C-8), and tetrahydroisoquinoline (C-7) substitution pattern. In a standardized pentylenetetrazole (PTZ)-induced seizure model in mice, MF 5137 required a 3.7-fold higher dose (by μg/g) to achieve convulsant effects relative to MF 5184 [1].

Photostability
Head-to-head
~80% decrease in protein emission after 15 min UVA vs. photostable analog (compound 3)
Supports phototoxicity model selection
Direct comparison in buffered aqueous solution; data to verify
CNS safety neurotoxicity proconvulsant liability

C-7 Tetrahydroisoquinolinyl Activity Against MRSA

Among 19 quinolone derivatives evaluated in a comparative PTZ-induced seizure model, MF 5137 ranks 9th in proconvulsant potency—significantly less proconvulsant than pefloxacin (PFX), ofloxacin (OFX), and ciprofloxacin (CIP), and substantially less proconvulsant than several 6-hydrogen derivatives (MF 5184, MF 5187, MF 5181, MF 5189) [1]. The full rank order from most to least proconvulsant was: MF5184 > MF5187 > pefloxacin > MF5189 > ofloxacin > ciprofloxacin > MF5140 > MF5181 > MF5137 > rufloxacin > MF5143 > MF5158 > MF5191 > MF5128 > MF5138 > cinoxacin > MF5142 > norfloxacin > nalidixic acid [1].

Anti-MRSA activity
Class-level
Tetrahydroisoquinolinyl derivative (19v) showed lower MIC than ciprofloxacin against MRSA
Supports substituent-based SAR studies
Class-level inference from 6-amino-8-methylquinolone series
structure-activity relationship SAR quinolone CNS effects

Proconvulsant Risk vs. Pefloxacin and Ofloxacin

MF 5137 is rapidly photodegraded upon UVA irradiation, generating a toxic photoproduct. Under UVA exposure for 15 minutes, MF 5137 reduces protein emission by approximately 80%, an effect that is markedly attenuated under anaerobic conditions .

Proconvulsant rank
Reported
MF5137
Reported lower neurotoxicity potential rank in seizure model
In vivo mouse PTZ model context; data to verify
Subcellular localization
Head-to-head
Non-mitochondrial, non-lysosomal pattern; compound 3 shows mitochondrial tropism
Differentiates uptake and organelle targeting studies
Fluorescence microscopy in HL-60/HT-1080 cells
photostability phototoxicity quinolone safety

MF 5137: Recommended Research Applications


Phototoxic Mechanisms in Quinolones

MF 5137 is ideally suited for comparative SAR investigations examining the role of the C-6 substituent in modulating proconvulsant activity. Its CD50 value of 37.2 μg/g (95.5 nmol/g) in the PTZ-induced seizure model provides a quantitative benchmark for evaluating modifications at the C-6 and C-7 positions relative to 6-hydrogen analogs (e.g., MF 5184, CD50: 10.1 μg/g) and classic fluoroquinolones (e.g., pefloxacin, CD50: 22.5 μg/g; ciprofloxacin, CD50: 33.0 μg/g) [1].

SAR Studies for Anti-MRSA Agents

Given its intermediate proconvulsant rank (9th of 19 compounds tested) and defined CD50 value of 37.2 μg/g, MF 5137 can serve as a calibrated reference compound or negative control in screening assays designed to evaluate CNS liability of newly synthesized quinolone derivatives in rodent PTZ-induced seizure models [1].

CNS Safety Profiling of Quinolones

MF 5137's rapid UVA-induced photodegradation and generation of a toxic photoproduct make it a valuable tool compound for studying phototoxic mechanisms relevant to quinolone safety. Experimental protocols using MF 5137 must incorporate strict light-protected handling to avoid confounding photodegradation artifacts .

Biochemical Target Validation for DNA Gyrase and Topoisomerase II Inhibition

MF 5137 is reported to inhibit bacterial DNA gyrase and topoisomerase II [2]. It may be employed in biochemical target engagement assays to validate the antibacterial mechanism of 6-desfluoroquinolone derivatives, provided appropriate control compounds and assay conditions are utilized.

Application
Selection Property
Validation Focus
Phototoxicity mechanism studies
UVA-dependent photodegradation profile
Photoproduct-induced damage endpoints (protein, DNA)
Anti-MRSA SAR studies
C-7 tetrahydroisoquinolinyl activity context
Resistance mechanism screening in Gram-positive pathogens
CNS safety pharmacology research
Proconvulsant rank-order context
Seizure threshold assessment in in vivo models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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